Dihexyl sodium sulfosuccinate

Overview

Description

Dihexyl sodium sulfosuccinate (DHSS) is a surfactant that is commonly used in scientific research. It is a water-soluble compound that is used to reduce the surface tension of liquids. DHSS is often used in laboratory experiments to help emulsify and disperse substances in aqueous solutions. In

Scientific Research Applications

Adsorption and Surface Activity

Dihexyl sodium sulfosuccinate has been explored for its adsorption properties and surface activity. Studies using neutron reflection and surface tension methods have assessed the equilibrium adsorption isotherm of this compound at the air−water interface. These insights are crucial for understanding the interaction of this compound with various interfaces, which has implications for its use in different industrial and environmental applications (Eastoe et al., 2000).

Biodegradation Potential

Research on the biodegradation of this compound by mixed bacterial cultures indicates its potential for environmental applications. The studies demonstrated primary biodegradation in various bacterial culture setups, highlighting the substance's biodegradability and the possibility of its use in eco-friendly processes (Chmelárová et al., 2008).

Effect on Protein Conformation

Investigations into the effect of this compound on the optical rotatory dispersion of proteins revealed that this compound can influence protein conformation. This suggests its potential utility in biochemistry and molecular biology for modifying or studying protein structures (Jirgensons, 1961).

Use in Micellar Electrokinetic Chromatography

This compound has been characterized and applied as a pseudostationary phase in micellar electrokinetic chromatography (MEKC). This application is significant for analytical chemistry, particularly in the separation of complex mixtures (Akbay et al., 2004).

Applications in Reverse Micellar Extraction

The compound has been used in reverse micellar extraction and precipitation methods, particularly in the removal of lysozyme from aqueous phases. This highlights its potential in biotechnological applications for protein purification and recovery (Shin et al., 2003).

Mechanism of Action

Target of Action

Dihexyl sodium sulfosuccinate, also known as dioctyl sulfosuccinate (DOSS), primarily targets the intestinal tract . It acts on the intestinal walls to increase the amount of water the stool absorbs in the gut .

Mode of Action

This compound is a surfactant . It works by lowering the surface tension of liquids, allowing fat and water into the feces to soften the stool . This interaction with the intestinal walls results in softer and easier-to-pass stools .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the water absorption process in the intestines . By acting as a surfactant, it alters the permeability of the intestinal walls, allowing more water to be absorbed by the stool . This results in softer stools and easier bowel movements .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is administered orally or rectally and begins to take effect within 12 hours to 5 days . The duration of action is typically around 3 days .

Result of Action

The primary result of this compound’s action is the softening of the stool . This makes bowel movements easier and can help alleviate symptoms of constipation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like alcohols, ketones, and ester solvents can affect its efficacy . It forms a transparent solution in water, which aids in its function as a surfactant . Additionally, it should be stored at a temperature between +15°C to +25°C and should be avoided contact with strong oxidizing agents and strong acids to prevent dangerous reactions .

Safety and Hazards

properties

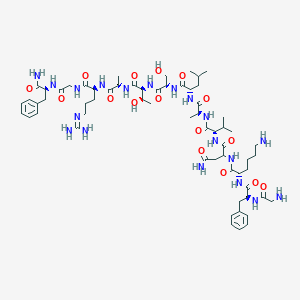

| { "Design of the Synthesis Pathway": "The synthesis of dihexyl sodium sulfosuccinate can be achieved through a two-step process involving the reaction of succinic anhydride with hexanol followed by sulfonation using sodium bisulfite.", "Starting Materials": [ "Succinic anhydride", "n-Hexanol", "Sodium bisulfite", "Sodium hydroxide", "Sodium chloride", "Deionized water" ], "Reaction": [ "Step 1: Succinic anhydride is dissolved in n-hexanol and heated to 100°C with stirring for 2 hours to form hexyl succinic anhydride.", "Step 2: Sodium bisulfite is added to the reaction mixture and heated to 80°C for 2 hours to form dihexyl sodium sulfosuccinate.", "Step 3: The reaction mixture is cooled and the product is extracted using a solvent such as chloroform.", "Step 4: The organic layer is separated and washed with a solution of sodium chloride and deionized water.", "Step 5: The product is then purified using techniques such as column chromatography or recrystallization." ] } | |

CAS RN |

3006-15-3 |

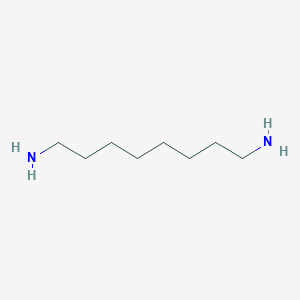

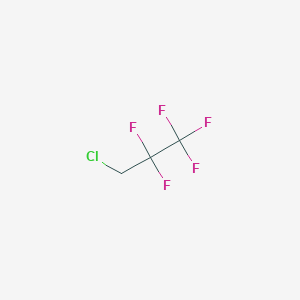

Molecular Formula |

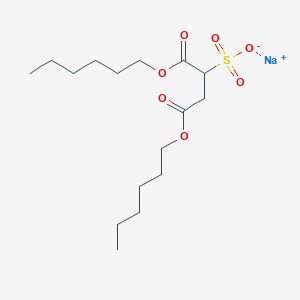

C16H30NaO7S |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |

InChI Key |

YUCTUWYCFFUCOR-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |

Other CAS RN |

3006-15-3 |

physical_description |

Liquid |

Pictograms |

Irritant |

synonyms |

Monawet MM-80 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dihexyl Sodium Sulfosuccinate influence the etching process of silicon with KOH?

A1: DSSS acts as a surfactant during the KOH etching of silicon. [] It serves two primary roles:

- Selective Adsorption: DSSS preferentially adsorbs onto the smoother Si(111) sidewalls of the forming trenches. This adsorption creates a barrier that hinders lateral etching, leading to deeper and narrower trenches with higher aspect ratios. []

Q2: Beyond its use in silicon etching, what other applications does this compound have?

A3: DSSS is a versatile compound with applications extending beyond material science. One notable use is in formulating antibacterial soap-based shower gels. [] In this context, DSSS likely functions as a surfactant, contributing to the overall cleansing and foaming properties of the gel. The inclusion of DSSS alongside other ingredients like thymol, salicylic acid, and plant extracts aims to create a product that effectively targets bacteria while remaining gentle and moisturizing for the skin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B148094.png)